molecular formula C11H12N6 B1490981 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2097986-01-9

3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490981
CAS No.: 2097986-01-9
M. Wt: 228.25 g/mol
InChI Key: BAAOKORAIKGFCV-UHFFFAOYSA-N
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Description

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring and an azidomethyl group attached to a pyrazole ring

Properties

IUPAC Name

3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAOKORAIKGFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-1H-pyrazol-3-yl)pyridine with an azidating agent under controlled conditions. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the azidation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The azidomethyl group can be oxidized to form azido compounds.

  • Reduction: Reduction reactions can convert the azidomethyl group to an amine.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Azido compounds

  • Reduction: Amines

  • Substitution: Substituted pyridines

Scientific Research Applications

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in bioconjugation techniques to label biomolecules.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: Its unique properties make it useful in material science and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its specific application. For example, in bioconjugation, the azidomethyl group can react with alkyne-functionalized molecules through a click chemistry reaction, forming a stable triazole linkage. This reaction is often catalyzed by copper(I) and proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Molecular Targets and Pathways Involved:

  • Bioconjugation: Targets biomolecules such as proteins and nucleic acids.

  • Pharmaceuticals: May interact with specific enzymes or receptors in the body.

Comparison with Similar Compounds

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is unique due to its combination of a pyridine ring and an azidomethyl group on a pyrazole ring. Similar compounds include:

  • 3-(4-(Azidomethyl)phenyl)pyridine: Similar structure but lacks the ethyl group on the pyrazole ring.

  • 3-(Azidomethyl)pyridine: A simpler structure without the pyrazole ring.

These compounds share the azidomethyl group but differ in their core structures, leading to variations in their chemical properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

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